molecular formula C25H38O2 B1231744 6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 24359-49-7

6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Cat. No.: B1231744
CAS No.: 24359-49-7
M. Wt: 370.6 g/mol
InChI Key: XAUNJOUEWQWLCP-UHFFFAOYSA-N
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Description

1,1-Dimethylheptyl-Δ9-tetrahydrocannabinol (THC-DMH): is a synthetic analog of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. This compound is characterized by the substitution of the pentyl side chain of Δ9-THC with a 1,1-dimethylheptyl group, which significantly enhances its potency and affinity for cannabinoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of THC-DMH typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of a resorcinol derivative with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Cyclization: The resulting intermediate undergoes cyclization to form the tricyclic core structure of THC-DMH.

    Hydrogenation: The final step involves the hydrogenation of the double bond to yield THC-DMH.

Industrial Production Methods: Industrial production of THC-DMH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry has been explored to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: THC-DMH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

THC-DMH exerts its effects primarily through its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. The compound binds to these receptors, modulating the release of neurotransmitters and influencing various signaling pathways. This interaction leads to its psychoactive and therapeutic effects. Additionally, THC-DMH may interact with other molecular targets, such as transient receptor potential channels and peroxisome proliferator-activated receptors, contributing to its diverse pharmacological profile .

Comparison with Similar Compounds

    Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis.

    Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.

    Hexahydrocannabinol (HHC): A hydrogenated analog of THC with similar effects.

Uniqueness of THC-DMH: THC-DMH is unique due to its enhanced potency and affinity for cannabinoid receptors compared to Δ9-THC. The substitution of the pentyl side chain with a 1,1-dimethylheptyl group significantly increases its pharmacological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

24359-49-7

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C25H38O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h11,14-15,17-18,20-21,26H,7-10,12-13H2,1-6H3

InChI Key

XAUNJOUEWQWLCP-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Synonyms

1',2'-dimethylheptyl tetrahydrocannabinol
1',2'-dimethylheptyl-delta-8-tetrahydrocannabinol
delta(8)-THC-DMH
dimethyl-heptyl tetrahydrocannabinol
DMH-delta(6)-THC
THC-DMH

Origin of Product

United States

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